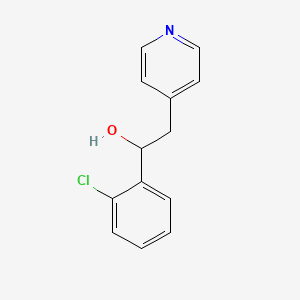
N,N-Dipentylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipentylaniline is an organic compound with the molecular formula C16H27N and a molecular weight of 233.39 g/mol . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two pentyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dipentylaniline can be synthesized through the N-alkylation of aniline with pentyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) . The reaction typically involves heating the mixture to facilitate the alkylation process. The reaction can be represented as follows:
C6H5NH2+2C5H11Br→C6H5N(C5H11)2+2HBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using solid acid catalysts like SO4^2-/ZrO2 in a tubular reactor. The reaction mixture is subjected to high temperatures and pressures to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dipentylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to aniline or other derivatives.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Aniline and pentylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N,N-Dipentylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dipentylaniline involves its interaction with molecular targets through its nitrogen atom. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers. The pathways involved include:
Nucleophilic Substitution: The nitrogen atom attacks electrophilic centers, leading to the formation of new bonds.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A derivative with two methyl groups instead of pentyl groups.
N,N-Diethylaniline: A derivative with two ethyl groups.
N,N-Dibutylaniline: A derivative with two butyl groups.
Uniqueness
N,N-Dipentylaniline is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and applications compared to its shorter-chain analogs. The presence of pentyl groups can also affect its physical properties, such as boiling point and density .
Eigenschaften
CAS-Nummer |
6249-76-9 |
|---|---|
Molekularformel |
C16H27N |
Molekulargewicht |
233.39 g/mol |
IUPAC-Name |
N,N-dipentylaniline |
InChI |
InChI=1S/C16H27N/c1-3-5-10-14-17(15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
InChI-Schlüssel |
QCJCLGRWDXKDHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


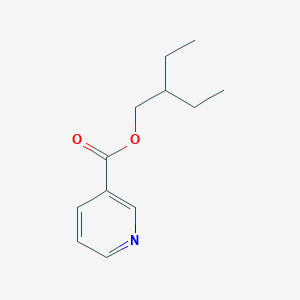
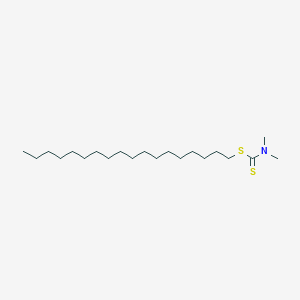
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


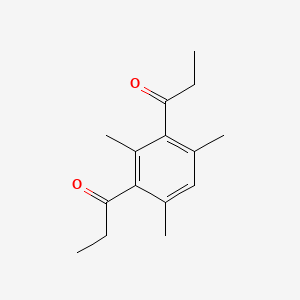
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
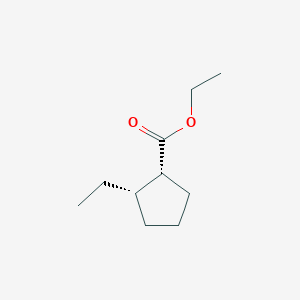
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)



![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
